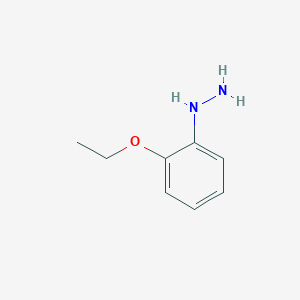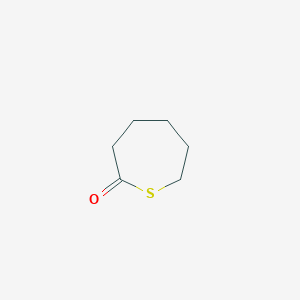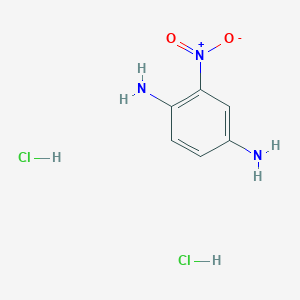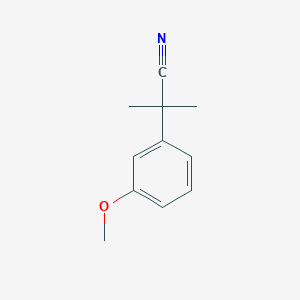
(2-Ethoxyphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Ethoxyphenyl)hydrazine” is a compound with the molecular formula C8H12N2O . It is also known as 2-Ethoxyphenylhydrazine . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)hydrazine” consists of an ethoxyphenyl group attached to a hydrazine group . The molecular weight of the compound is 152.19400 .Applications De Recherche Scientifique
Synthesis of Various Molecules with Biological Activity
Hydrazine and its derivatives, including “(2-Ethoxyphenyl)hydrazine”, have been extensively studied for their potential in the synthesis of various molecules with biological activity . They are used as precursors for the synthesis of several significant hydrazides and related heterocyclic compounds .
Applications in Microbiology
Hydrazine derivatives have shown promising applications in the field of microbiology . They are used in the synthesis of molecules that exhibit antimicrobial properties .
Pain Treatment
Hydrazine derivatives are also being investigated for their potential in pain treatment . They are used in the synthesis of analgesic molecules .
Antioxidant Therapy
“(2-Ethoxyphenyl)hydrazine” and other hydrazine derivatives are used in the synthesis of molecules with antioxidant properties . These molecules are used in antioxidant therapy .
Antimalarial Tactics
Hydrazine derivatives have shown potential in the development of antimalarial drugs . They are used in the synthesis of molecules that exhibit antimalarial activity .
Bio-Active Copper (II) Complexes
Recent studies have shown that azo- and phenyl hydrazine-based bio-active copper (II) complexes, which can be synthesized using “(2-Ethoxyphenyl)hydrazine”, are promising candidates that could replace conventional antibiotics . These complexes are expected to have less toxicity and side effects, as well as improved resistance to microbial resistance .
Mécanisme D'action
Biochemical Pathways
A study on a related compound, 2-thiophenecarboxylic hydrazide, suggests that hydrazine derivatives may interact with enzymes such as nw-hydroxylating monooxygenases (nmos) and cupin/metrs-like enzymes . These interactions could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related group of compounds, suggests that these compounds have good drug-likeness and ADME properties . .
Propriétés
IUPAC Name |
(2-ethoxyphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSCRPGAMICGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351649 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)hydrazine | |
CAS RN |
17672-29-6 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)






![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)




![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
